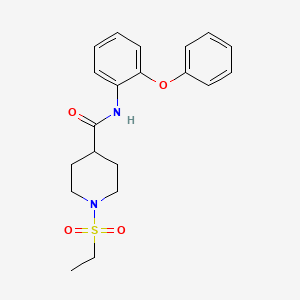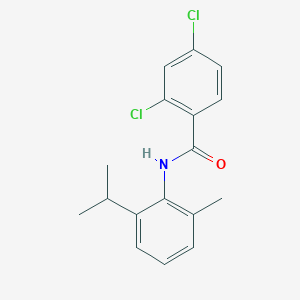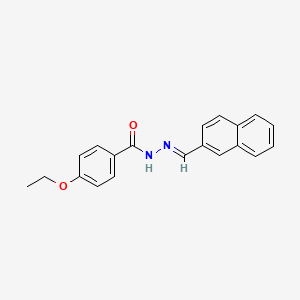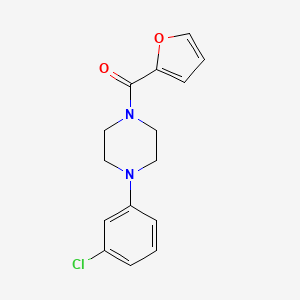![molecular formula C17H12BrN3O3S B5547440 N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)
N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals known for their diverse applications in medicinal chemistry and materials science. Its structure and properties have been extensively studied to understand its potential applications and chemical behavior.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves reactions like condensation and substitution, often employing specific reagents and catalysts to achieve the desired product. For example, Sowrirajan et al. (2022) discussed the synthesis of a similar compound using condensation of specific aldehydes and sulfadiazine (Sowrirajan et al., 2022).
Molecular Structure Analysis
Structural characterization often involves techniques like X-ray crystallography, FTIR, NMR, and computational methods. For instance, El’chaninov et al. (2015) analyzed the molecular structure of a related compound using electrophilic substitution reactions, demonstrating the interactions within the molecule (El’chaninov et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds involves various chemical reactions, including substitutions and ring formations. These reactions are influenced by the compound’s electronic structure, as studied by Yıldız et al. (2010), who explored the Schiff base reactions and tautomerism of a similar compound (Yıldız et al., 2010).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystal structure are crucial for understanding the compound's behavior in different environments. Studies like that of Moreno-Díaz et al. (2008) provide insights into the physical properties of similar sulfonamide derivatives (Moreno-Díaz et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are central to understanding the compound's interactions and potential applications. The research by Borges et al. (2014) on conformation differences in sulfonamides illustrates how molecular structure influences chemical properties (Borges et al., 2014).
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, including a peripheral tetrakis-substituted zinc(II) phthalocyanine, exhibited useful properties as photosensitizers in photodynamic therapy, showing high singlet oxygen quantum yield and good fluorescence properties. This suggests potential applications in treating cancer through photodynamic therapy due to their Type II photosensitization mechanisms Pişkin, Canpolat, & Öztürk, 2020.
Antitumor Activity
Sławiński and Brzozowski (2006) synthesized a novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, showing significant in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines. This work highlights the potential of benzenesulfonamide derivatives in developing new antitumor agents Sławiński & Brzozowski, 2006.
Inhibitors of Carbonic Anhydrase IX
Abdelrahman et al. (2019) investigated diamide-based benzenesulfonamides as selective inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. Their study identified compounds with nanomolar inhibitory effects, particularly highlighting one derivative that exhibited potent antitumor activity against renal cancer cell lines. This research suggests a therapeutic potential for treating cancer by targeting enzyme inhibition Abdelrahman et al., 2019.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3S/c18-16-9-8-15(24-16)17-19-13-7-6-11(10-14(13)20-17)21-25(22,23)12-4-2-1-3-5-12/h1-10,21H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMWFJCNXBNLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-bromofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)
![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)
